Uridine 5-oxyacetic acid methyl ester
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Overview
Description
Uridine 5-oxyacetic acid methyl ester is a purine nucleoside analogue with a molecular formula of C₁₂H₁₆N₂O₉ and a molecular weight of 332.26 g/mol . This compound is known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . The anticancer mechanisms of this compound rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Uridine 5-oxyacetic acid methyl ester can be synthesized from 5-hydroxymethyluridine and malonic acid by a methyltransferase . The synthetic route involves the methylation of 5-carboxymethoxyuridine (cmo5U) to form 5-methoxycarbonylmethoxyuridine (mcmo5U) . This process is facilitated by the enzyme CmoM, an AdoMet-dependent methyltransferase . Industrial production methods typically involve the use of mass spectrometric analyses and a shotgun approach of total RNA from Escherichia coli to identify and quantify the compound .
Chemical Reactions Analysis
Uridine 5-oxyacetic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include methyltransferases and malonic acid . The major products formed from these reactions are typically modified nucleosides, such as 5-methoxycarbonylmethoxyuridine (mcmo5U) . The compound’s anticancer mechanisms involve the inhibition of DNA synthesis and the induction of apoptosis .
Scientific Research Applications
Uridine 5-oxyacetic acid methyl ester has a wide range of scientific research applications. In chemistry, it is used as a purine nucleoside analogue to study DNA synthesis and apoptosis . In biology, it plays a crucial role in the post-transcriptional modifications of tRNA, particularly at the anticodon wobble position . In medicine, it is investigated for its antitumor activity, targeting indolent lymphoid malignancies . The compound is also used in the study of gene expression regulation and protein synthesis .
Mechanism of Action
The mechanism of action of uridine 5-oxyacetic acid methyl ester involves its role as a purine nucleoside analogue . It inhibits DNA synthesis by incorporating into the genetic material of cells, leading to the induction of apoptosis . The molecular targets of this compound include DNA polymerase and other enzymes involved in DNA replication . The pathways involved in its mechanism of action are primarily related to the inhibition of DNA synthesis and the induction of programmed cell death .
Comparison with Similar Compounds
Uridine 5-oxyacetic acid methyl ester is unique among purine nucleoside analogues due to its specific targeting of indolent lymphoid malignancies . Similar compounds include 5-methylaminomethyl-2-thiouridine (mnm5s2U) and queuosine (Q), which are also found at the wobble position in tRNA . this compound stands out for its broad antitumor activity and its role in the inhibition of DNA synthesis .
Properties
Molecular Formula |
C12H16N2O9 |
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Molecular Weight |
332.26 g/mol |
IUPAC Name |
methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]oxyacetate |
InChI |
InChI=1S/C12H16N2O9/c1-21-7(16)4-22-5-2-14(12(20)13-10(5)19)11-9(18)8(17)6(3-15)23-11/h2,6,8-9,11,15,17-18H,3-4H2,1H3,(H,13,19,20)/t6-,8?,9+,11-/m1/s1 |
InChI Key |
WZRYXYRWFAPPBJ-DZNMIZDJSA-N |
Isomeric SMILES |
COC(=O)COC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
COC(=O)COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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